molecular formula C19H20N4O5 B2467484 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 941939-83-9

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

Cat. No. B2467484
CAS RN: 941939-83-9
M. Wt: 384.392
InChI Key: XDKMDNSVRICWQK-UHFFFAOYSA-N
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Description

The compound is a derivative of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure . They have been subjects of comparative analysis for their potential as ligands for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Scientific Research Applications

Penjišević, J. Z., Šukalović, V. B., Andrić, D. B., Suručić, R., & Kostić-Rajačić, S. V. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 194, 3749–3764. Read more

Future Directions

While specific future directions for this compound could not be found, it’s worth noting that arylpiperazines are a significant target for new central nervous system (CNS) drug discovery . They are associated with numerous neurodegenerative and psychiatric conditions .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-28-17-7-5-15(6-8-17)21-9-11-22(12-10-21)19(25)18(24)20-14-3-2-4-16(13-14)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKMDNSVRICWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

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